LY 303511 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

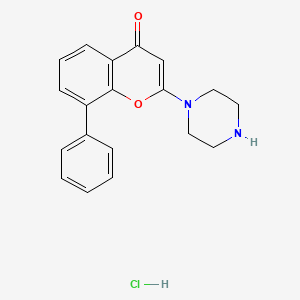

8-phenyl-2-piperazin-1-ylchromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2.ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13,20H,9-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVSIVYHHKLHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY 303511 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 303511 hydrochloride, a structural analog of the well-known PI3K inhibitor LY294002, presents a multifaceted mechanism of action that extends beyond the PI3K/Akt pathway. This technical guide synthesizes the current understanding of LY 303511's molecular interactions, focusing on its role as an mTOR inhibitor, a sensitizer (B1316253) to TRAIL-induced apoptosis, a casein kinase 2 (CK2) inhibitor, and a blocker of voltage-gated potassium (Kv) channels. This document provides a comprehensive overview of its PI3K-independent signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanisms of Action

LY 303511 is distinguished from its analog, LY294002, by a critical structural modification—a substitution of an oxygen atom for a nitrogen atom in the morpholine (B109124) ring. This change abrogates its potent inhibitory activity against phosphoinositide 3-kinase (PI3K).[1][2] Instead, LY 303511 exerts its biological effects through several other key pathways, making it a valuable tool for dissecting cellular signaling and a potential therapeutic agent in its own right.

mTOR Inhibition

LY 303511 functions as a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3][4] Unlike rapamycin, which allosterically inhibits the mTORC1 complex, LY 303511 is thought to act as an ATP-competitive inhibitor of the mTOR kinase domain, affecting both mTORC1 and mTORC2.[3] This inhibition leads to the dephosphorylation of downstream mTORC1 substrates such as p70 S6 kinase (S6K), which is crucial for protein synthesis and cell cycle progression.[3][5]

Sensitization to TRAIL-Induced Apoptosis

A significant aspect of LY 303511's mechanism is its ability to sensitize cancer cells, particularly neuroblastoma cells, to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis.[1][6] This sensitization is independent of PI3K inhibition and is mediated by the generation of intracellular hydrogen peroxide (H₂O₂). The increased H₂O₂ levels lead to the activation of mitogen-activated protein kinases (MAPKs), specifically JNK and ERK.[1] This signaling cascade results in the upregulation of TRAIL death receptors DR4 and DR5 on the cell surface, amplifying the apoptotic signal upon TRAIL binding.[1]

Casein Kinase 2 (CK2) Inhibition

LY 303511 has been shown to inhibit the activity of casein kinase 2 (CK2), a pleiotropic serine/threonine kinase implicated in cell growth, proliferation, and apoptosis suppression.[3] The inhibition of CK2 by LY 303511 contributes to its anti-proliferative effects and may play a role in its ability to induce G2/M cell cycle arrest, a feature not observed with rapamycin.[3]

Blockade of Voltage-Gated Potassium (Kv) Channels

An additional, distinct mechanism of action for LY 303511 is its ability to block voltage-gated potassium (Kv) channels.[1][6] This effect is also independent of PI3K inhibition. The blockade of Kv channels can alter cellular excitability and ion homeostasis, which may contribute to its overall cellular effects.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound in various experimental systems.

| Parameter | Value | Cell Line/System | Reference(s) |

| Kv Channel Blockade | |||

| IC₅₀ | 64.6 ± 9.1 µM | MIN6 insulinoma cells | [1][6] |

| Maximal Inhibition | ~90% at 500 µM | MIN6 insulinoma cells | [6] |

| Kv2.1 Inhibition | 41% at 100 µM | Kv2.1-transfected tsA201 cells | [2] |

| TRAIL Sensitization | |||

| Effective Concentration | 12.5 - 50 µM | SHEP-1 neuroblastoma | [1] |

| Synergy with TRAIL | ~40% reduction in viable cells (25 µM LY303511 + 50 ng/mL TRAIL) vs. ~15% with TRAIL alone | SHEP-1 neuroblastoma | [2] |

| In Vivo Efficacy | |||

| Dosage | 10 mg/kg/day (intraperitoneal) | PC-3 human prostate adenocarcinoma xenograft in athymic mice | [3][6] |

| Effect | Significant inhibition of tumor growth | PC-3 human prostate adenocarcinoma xenograft in athymic mice | [3][6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by LY 303511 and a typical experimental workflow for assessing its TRAIL-sensitizing effects.

References

- 1. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bosterbio.com [bosterbio.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]

- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

An In-depth Technical Guide to the Core Functions of LY303511 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY303511 hydrochloride is a versatile pharmacological tool primarily recognized as a structural analog of the well-characterized PI3K inhibitor, LY294002.[1] Critically, however, LY303511 does not inhibit the Phosphoinositide 3-kinase (PI3K) pathway, a distinction that establishes its frequent use as a negative control in PI3K-related research.[1][2][3] Its functional significance extends far beyond this role. Research has elucidated its action as a multi-target agent with potent antiproliferative and pro-apoptotic effects, primarily through PI3K-independent mechanisms.[4][5] This guide provides a comprehensive overview of the core functions of LY303511, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its complex signaling interactions.

Core Functions and Mechanisms of Action

LY303511 exerts its biological effects through several distinct, PI3K-independent pathways. These mechanisms collectively contribute to its antiproliferative and pro-apoptotic profile, making it a compound of interest in oncology and cell signaling research.

Inhibition of the mTOR Pathway

A primary mechanism of LY303511 is the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[4][6] Unlike its analog LY294002, which inhibits PI3K upstream of mTOR, LY303511 acts on the mTOR pathway without affecting PI3K-dependent phosphorylation of Akt.[2][4] It specifically inhibits the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), a key downstream effector of mTORC1, leading to cell cycle arrest at both G1 and G2/M phases.[4][7]

Induction of Oxidative Stress

A novel mechanism of action for LY303511 is its ability to significantly increase the intracellular production of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂).[5][8][9] This elevation of oxidative stress is independent of PI3K inhibition and serves as a critical factor in sensitizing tumor cells to apoptosis induced by other agents.[5][9] The accumulation of H₂O₂ can lead to oxidative DNA damage and create a permissive intracellular environment for the execution of apoptosis.[5][8]

Sensitization to TRAIL-Induced Apoptosis

LY303511 has been shown to effectively sensitize various cancer cell lines, including those resistant to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), to apoptosis.[1][2][10] This sensitization is directly linked to its capacity to generate H₂O₂. The increased H₂O₂ levels activate the mitogen-activated protein kinase (MAPK) pathway, which in turn upregulates the expression of TRAIL death receptors (DR5) on the cell surface.[1][3][10] This enhanced receptor expression facilitates the assembly of the Death-Inducing Signaling Complex (DISC) upon TRAIL binding, amplifying the apoptotic signal.[10]

Additional Mechanisms

Beyond its effects on mTOR and ROS, LY303511 has been identified to target other key cellular regulators:

-

Casein Kinase 2 (CK2) Inhibition : It directly inhibits the activity of CK2, a kinase known to regulate cell cycle progression at both G1 and G2/M phases.[2][4]

-

Potassium Channel Blocking : LY303511 reversibly blocks voltage-gated potassium (Kᵥ) channels.[1][11][12]

-

Other Targets : It has also been reported to inhibit BET bromodomain proteins (BRD2, BRD3, BRD4) and IL-1β-stimulated NF-κB activation.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of LY303511 hydrochloride from various experimental models.

Table 1: In Vitro Inhibitory Concentrations and Cellular Effects

| Parameter | Cell Line | Value/Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| IC₅₀ | MIN6 Insulinoma | 64.6 ± 9.1 μM | Reversible blockade of K⁺ currents | [1][3][12] |

| Effective Conc. | SHEP-1 Neuroblastoma | 12.5 - 50 μM | Sensitization to TRAIL | [1] |

| Effective Conc. | A549 Lung Cancer | ~100 μM | Inhibition of cell proliferation, G2/M arrest | [4][7] |

| Effective Conc. | LNCaP Prostate Cancer | Not specified | Increase in intracellular H₂O₂ | [5][9] |

| Effective Conc. | CAL 27, SCC-9 Oral Cancer | Dose-dependent | Decreased cell survival, induction of apoptosis |[8] |

Table 2: In Vivo Efficacy

| Animal Model | Cancer Type | Dosage | Effect | Reference(s) |

|---|---|---|---|---|

| Athymic Mice | PC-3 Prostate Adenocarcinoma | 10 mg/kg/day (i.p.) | Inhibition of tumor growth | [3][4] |

| Zebrafish Xenograft | CAL 27 Oral Cancer | Not specified | Inhibition of xenografted tumor growth |[8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the function of LY303511.

TRAIL Sensitization Assay

-

Cell Culture : Human neuroblastoma SHEP-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.[13]

-

Treatment Protocol : Cells are seeded and allowed to adhere. They are then pre-incubated with LY303511 (e.g., 25 μM) for 1 hour.[1] Following pre-incubation, TRAIL (e.g., 50 ng/mL) is added to the medium, and the cells are co-incubated for an additional 4 hours.[1]

-

Viability Assessment : Cell viability is measured using a standard assay such as MTS or MTT to determine the synergistic cytotoxic effect of the combination treatment compared to each agent alone.[1][8]

Western Blotting for PI3K/Akt Pathway Analysis

-

Cell Lysis : LNCaP prostate carcinoma cells are harvested, washed with PBS, and lysed using a buffer containing 150 mmol/L NaCl, Tris-HCl (pH 7.4), and 1% NP40, supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification : Protein concentration in the cell lysate is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer : 200 μg of protein lysate is loaded per lane and separated on an 8% SDS-PAGE gel.[9] Proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then probed with primary antibodies specific for total Akt and phosphorylated Akt (Ser473) to confirm that LY303511 does not inhibit the PI3K pathway.[9] A loading control, such as β-actin, is used to ensure equal protein loading.[9]

Cell Cycle Analysis via Flow Cytometry

-

Cell Treatment : A549 cells are cultured for 48 hours before the addition of varying concentrations of LY303511 (e.g., 0-100 μM) for 24 hours.[7]

-

Cell Staining : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, cells are washed again and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry : The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified to assess the cytostatic effects of the compound.[7]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows associated with LY303511.

Caption: PI3K-Independent mTOR Inhibition by LY303511.

Caption: LY303511-Mediated Sensitization to TRAIL Apoptosis.

Caption: General Experimental Workflow for LY303511 Evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. abmole.com [abmole.com]

- 4. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. LY303511 displays antiproliferation potential against oral cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Sapphire Bioscience [sapphirebioscience.com]

- 11. rndsystems.com [rndsystems.com]

- 12. LY 303511 | CAS 154447-38-8 | LY303511 | Tocris Bioscience [tocris.com]

- 13. medchemexpress.com [medchemexpress.com]

LY 303511 Hydrochloride: An In-Depth Technical Guide on a PI3K-Independent mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 303511 hydrochloride is a potent and specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. Unlike its structural analog LY294002, this compound exhibits its inhibitory effects on the mTOR pathway without significantly affecting phosphoinositide 3-kinase (PI3K) activity. This unique selectivity profile makes it a valuable tool for dissecting the intricate signaling networks of mTOR and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed experimental protocols for its evaluation.

Introduction

The PI3K/Akt/mTOR signaling pathway is a central regulator of cellular processes and is frequently dysregulated in various diseases, most notably cancer. The mammalian target of rapamycin (mTOR) exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which orchestrate a multitude of cellular functions. While many inhibitors target both PI3K and mTOR, compounds with high selectivity for mTOR are invaluable for targeted research and therapy.

This compound, a close structural analog of the well-known PI3K inhibitor LY294002, has emerged as a specific mTOR inhibitor. It effectively inhibits the downstream signaling of mTOR, such as the phosphorylation of p70 S6 kinase (S6K), without impeding the PI3K-dependent phosphorylation of Akt.[1][2] This characteristic allows for the specific investigation of mTOR-mediated cellular events. Furthermore, LY 303511 has demonstrated mTOR-independent effects, including the inhibition of casein kinase 2 (CK2), contributing to its anti-proliferative and cell cycle regulatory activities.[1][2]

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

| Property | Value |

| IUPAC Name | 8-Phenyl-2-(piperazin-1-yl)-4H-chromen-4-one dihydrochloride |

| Molecular Formula | C₁₉H₁₈N₂O₂ · 2HCl |

| Molecular Weight | 379.29 g/mol |

| CAS Number | 154447-38-8 |

| Appearance | Solid |

| Purity | >98% |

| Solubility | Soluble in DMSO to 100 mM and in ethanol (B145695) to 100 mM. |

Mechanism of Action

This compound exerts its biological effects through a dual mechanism, primarily targeting the mTOR pathway independently of PI3K, with secondary effects on other kinases.

PI3K-Independent mTOR Inhibition

The primary mechanism of action of this compound is the inhibition of mTOR. Unlike its analog LY294002, it does not inhibit the catalytic activity of PI3K.[1][2] This is evidenced by the lack of inhibition of Akt phosphorylation at serine 473, a direct downstream target of PI3K. However, LY 303511 effectively blocks the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), a key substrate of mTORC1.[1][2] The precise IC50 value for direct mTOR inhibition by LY 303511 is not consistently reported in publicly available literature, with some sources stating it as "N/A".[3]

mTOR-Independent Effects: Casein Kinase 2 (CK2) Inhibition

In addition to its effects on mTOR, LY 303511 has been shown to inhibit the activity of casein kinase 2 (CK2).[1][2] CK2 is a serine/threonine kinase involved in a wide range of cellular processes, including cell cycle progression and proliferation. The inhibition of CK2 by LY 303511 contributes to its observed effects on G2/M cell cycle arrest.[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Target/Assay | Cell Line/System | IC₅₀/Parameter | Reference |

| mTOR Inhibition | - | N/A | [3] |

| p70S6K Phosphorylation | A549 cells | Inhibition observed at 1-100 µM | [4] |

| Casein Kinase 2 (CK2) Inhibition | In vitro | Significant inhibition at 10-100 µM | [4] |

| Potassium (K⁺) Channel Blockade | MIN6 insulinoma cells | 64.6 ± 9.1 µM | [5] |

| BRD3 Binding | HEK293T cell nuclear extract | 11.5 µM | [5] |

| Cell Proliferation (S-phase reduction) | A549 cells | Significant reduction at 100 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

Cell Proliferation Assay (MTS Assay)

This protocol is for assessing the effect of this compound on the proliferation of a given cell line.

Workflow:

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is for quantifying apoptosis and necrosis induced by this compound using flow cytometry.

Workflow:

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

-

Harvest the cells by trypsinization, and collect the supernatant to include any floating apoptotic cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Workflow:

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate at 4°C for at least 2 hours or overnight.

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in a mixture of PBS and Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = (width² x length)/2).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The vehicle control group should receive the same volume of the vehicle used to dissolve the compound.

-

Data Collection: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a valuable research tool for investigating mTOR signaling pathways due to its specific, PI3K-independent mechanism of action. Its ability to inhibit mTORC1 signaling and induce cell cycle arrest highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols provided in this guide offer a framework for researchers to further explore the pharmacological properties and therapeutic potential of this intriguing molecule. Further investigation into its direct mTOR kinase inhibition and the full spectrum of its mTOR-independent effects will be crucial for a complete understanding of its cellular activities.

References

- 1. LY 303511 | mTOR | TNF | Potassium Channel | TargetMol [targetmol.com]

- 2. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Interplay of LY303511 Hydrochloride and Casein Kinase 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY303511 hydrochloride is a piperazinyl-substituted chromone (B188151) derivative recognized for its complex pharmacological profile. While structurally analogous to the well-characterized PI3K inhibitor LY294002, LY303511 hydrochloride distinguishes itself by not inhibiting the PI3K/Akt signaling pathway. Instead, its mechanism of action involves the modulation of other critical cellular pathways, including the inhibition of the mammalian target of rapamycin (B549165) (mTOR) and, significantly, the activity of Casein Kinase 2 (CK2). This guide provides an in-depth technical overview of the relationship between LY303511 hydrochloride and CK2, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data Summary

While the inhibitory effect of LY303511 hydrochloride on Casein Kinase 2 (CK2) has been demonstrated, a specific IC50 value is not consistently reported in publicly available literature. For context, its structural analog, LY294002, has been shown to inhibit CK2 with a specific potency. The following table summarizes the available quantitative data for LY303511 hydrochloride and related compounds.

| Compound | Target | IC50 Value | Notes |

| LY303511 hydrochloride | Casein Kinase 2 (CK2) | Not Reported | Inhibitory activity confirmed, but quantitative IC50 value is not specified in key literature. |

| LY294002 | Casein Kinase 2 (CK2) | 98 nM | A structural analog of LY303511. This value provides context for the potential potency of similar chemical scaffolds against CK2. |

| LY303511 hydrochloride | Voltage-gated potassium (Kv) channels | 64.6 µM | Demonstrates off-target activity. |

Experimental Protocols

The following protocols outline the methodologies for key experiments to assess the inhibitory activity of LY303511 hydrochloride on Casein Kinase 2.

In Vitro Casein Kinase 2 Activity Assay

This protocol describes a radiometric assay to measure the enzymatic activity of CK2 in the presence of an inhibitor.

Materials:

-

Recombinant human Casein Kinase 2 (CK2α or holoenzyme)

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

LY303511 hydrochloride stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the specific peptide substrate, and the desired concentration of LY303511 hydrochloride (or vehicle control, e.g., DMSO).

-

Enzyme Addition: Add the recombinant CK2 to the reaction mixture.

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP. The final volume of the reaction is typically 25-50 µL.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers three to four times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of LY303511 hydrochloride relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Downstream CK2 Substrates

This protocol is for assessing the effect of LY303511 hydrochloride on the phosphorylation of known CK2 substrates in a cellular context.

Materials:

-

Cell line of interest (e.g., A549 human lung carcinoma cells)

-

LY303511 hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated and total forms of a known CK2 substrate (e.g., phospho-Akt (Ser129), phospho-PTEN)

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Enhanced chemiluminescence (ECL) detection reagents

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

Procedure:

-

Cell Treatment: Culture the cells to the desired confluency and treat with various concentrations of LY303511 hydrochloride for a specified duration.

-

Cell Lysis: Harvest the cells and lyse them using the cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate compared to the total substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Casein Kinase 2 and the experimental workflow for assessing the inhibitory effect of LY303511 hydrochloride.

Caption: Signaling pathway of LY303511 hydrochloride on CK2.

Caption: Experimental workflow for CK2 inhibition assay.

Conclusion

LY303511 hydrochloride presents a unique pharmacological profile, distinct from its structural analog LY294002, by inhibiting Casein Kinase 2 activity through a PI3K-independent mechanism. While a precise IC50 value for this interaction remains to be definitively established in the literature, the available evidence strongly supports its role as a CK2 inhibitor. The methodologies and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential and mechanistic intricacies of LY303511 hydrochloride in the context of CK2-mediated cellular processes. Further quantitative studies are warranted to fully elucidate its potency and selectivity.

The Role of LY303511 Hydrochloride in Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY303511 hydrochloride, a small molecule inhibitor, has emerged as a compound of interest in cancer research due to its multifaceted effects on cell proliferation. Initially developed as a structurally related, inactive control for the PI3K inhibitor LY294002, LY303511 has demonstrated independent and potent anti-proliferative activities. This technical guide provides an in-depth overview of the mechanisms of action of LY303511, focusing on its role in modulating critical signaling pathways, inducing oxidative stress, and triggering apoptosis in cancer cells. The guide includes a compilation of quantitative data on its effects on cell viability and cell cycle progression, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction

LY303511 hydrochloride is a piperazinyl-substituted chromen-4-one derivative. While structurally similar to the well-characterized pan-PI3K inhibitor LY294002, LY303511 does not inhibit the PI3K/Akt signaling pathway.[1] Instead, its anti-proliferative effects are mediated through distinct mechanisms, primarily involving the inhibition of the mammalian target of rapamycin (B549165) (mTOR) and Casein Kinase 2 (CK2), and the induction of reactive oxygen species (ROS).[1][2] This guide synthesizes the current understanding of LY303511's role in cell proliferation, providing a valuable resource for its further investigation and potential therapeutic application.

Data Presentation: Effects on Cell Proliferation and Viability

Table 1: Effect of LY303511 Hydrochloride on Cell Cycle Distribution in Oral Cancer Cell Lines

| Cell Line | Treatment Condition | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |

| CAL 27 | Control (0 µM) | 60.3 ± 2.1 | 25.1 ± 1.5 | 14.6 ± 0.8 |

| 50 µM LY303511 (24h) | 65.2 ± 2.5 | 20.3 ± 1.8 | 14.5 ± 0.9 | |

| 100 µM LY303511 (24h) | 70.1 ± 3.0 | 15.2 ± 1.2 | 14.7 ± 1.1 | |

| 150 µM LY303511 (24h) | 75.4 ± 3.3 | 10.1 ± 0.9 | 14.5 ± 1.0 | |

| SCC-9 | Control (0 µM) | 58.7 ± 1.9 | 28.4 ± 1.7 | 12.9 ± 0.7 |

| 50 µM LY303511 (24h) | 63.8 ± 2.2 | 22.5 ± 1.4 | 13.7 ± 0.8 | |

| 100 µM LY303511 (24h) | 68.9 ± 2.8 | 17.1 ± 1.1 | 14.0 ± 0.9 | |

| 150 µM LY303511 (24h) | 73.2 ± 3.1 | 12.3 ± 0.8 | 14.5 ± 1.0 |

Table 2: Induction of Apoptosis by LY303511 Hydrochloride in Oral Cancer Cell Lines (Pancaspase Activation)

| Cell Line | Treatment Condition | % of Pancaspase Positive Cells (Mean ± SD) |

| CAL 27 | Control (0 µM) | 2.5 ± 0.3 |

| 50 µM LY303511 (24h) | 8.7 ± 0.9 | |

| 100 µM LY303511 (24h) | 15.4 ± 1.6 | |

| 150 µM LY303511 (24h) | 25.1 ± 2.7 | |

| SCC-9 | Control (0 µM) | 3.1 ± 0.4 |

| 50 µM LY303511 (24h) | 9.8 ± 1.1 | |

| 100 µM LY303511 (24h) | 18.2 ± 2.0 | |

| 150 µM LY303511 (24h) | 29.3 ± 3.1 |

Signaling Pathways Modulated by LY303511 Hydrochloride

mTOR Signaling Pathway

LY303511 inhibits the mTOR pathway independently of PI3K. A key downstream effector of mTORC1, p70 S6 Kinase (S6K), is inhibited by LY303511, leading to a reduction in protein synthesis and cell growth.[1] While direct evidence for the modulation of other mTORC1 substrates like 4E-BP1 by LY303511 is still emerging, the inhibition of S6K phosphorylation is a consistent finding.

Oxidative Stress and Apoptosis Induction

A significant mechanism of LY303511's anti-proliferative action is the induction of oxidative stress through the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[2] This increase in intracellular H₂O₂ triggers a cascade of events leading to apoptosis.

Sensitization to TRAIL-Induced Apoptosis

LY303511 has been shown to sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This is achieved through the downregulation of the anti-apoptotic protein cFLIP(S) and the upregulation of death receptors DR4 and DR5, thereby facilitating the assembly of the death-inducing signaling complex (DISC).[2][3]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

LY303511 hydrochloride stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of LY303511 hydrochloride in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted LY303511 solutions to the respective wells. Include wells with medium and DMSO as vehicle controls.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is a general guideline for cell cycle analysis using propidium (B1200493) iodide (PI) staining.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Pancaspase Activity Assay

This protocol provides a general method for detecting broad caspase activation.

Materials:

-

Treated and control cells

-

FITC-VAD-FMK pancaspase inhibitor (or similar fluorescently labeled pancaspase inhibitor)

-

Wash buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with LY303511 for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in 300 µL of wash buffer.

-

Add the fluorescently labeled pancaspase inhibitor (e.g., FITC-VAD-FMK) to the cell suspension at the manufacturer's recommended concentration.

-

Incubate for 1 hour at 37°C in the dark.

-

Wash the cells twice with wash buffer.

-

Resuspend the final cell pellet in wash buffer.

-

Analyze the samples on a flow cytometer, detecting the fluorescence of the caspase inhibitor.

Conclusion

LY303511 hydrochloride demonstrates significant anti-proliferative effects in various cancer cell models through mechanisms that are independent of PI3K inhibition. Its ability to inhibit the mTOR pathway, induce oxidative stress, and sensitize cells to TRAIL-induced apoptosis highlights its potential as a multi-targeting anti-cancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of LY303511 and can serve as a foundation for the design of future studies aimed at further elucidating its mechanism of action and evaluating its efficacy in preclinical and clinical settings. Further research is warranted to establish a broader profile of its IC50 values across diverse cancer types and to fully delineate the intricate molecular details of its signaling pathways.

References

Unveiling the Antineoplastic Potential of LY303511 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY303511 hydrochloride, a structural analog of the well-characterized PI3K inhibitor LY294002, has emerged as a compound of interest for its antineoplastic properties. Unlike its analog, LY303511 exhibits its anticancer effects through mechanisms largely independent of phosphatidylinositol 3-kinase (PI3K) inhibition. This technical guide provides an in-depth overview of the core antineoplastic characteristics of LY303511, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action

LY303511 exerts its antineoplastic effects through a multi-faceted approach, primarily by modulating critical cellular signaling pathways involved in cell growth, proliferation, and survival. Its mechanisms are distinct from traditional PI3K inhibitors and involve both mTOR-dependent and independent signaling.

PI3K-Independent mTOR Pathway Inhibition

A key feature of LY303511 is its ability to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway without directly inhibiting PI3K. In human lung adenocarcinoma (A549) cells, LY303511 has been shown to inhibit the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), a critical downstream effector of mTOR that promotes protein synthesis and cell growth.[1][2] Importantly, this inhibition occurs without affecting the PI3K-dependent phosphorylation of Akt, confirming its PI3K-independent mechanism of action.[1][2]

Inhibition of Casein Kinase 2 (CK2)

Beyond its effects on the mTOR pathway, LY303511 has been identified as an inhibitor of casein kinase 2 (CK2).[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in cancer and is implicated in the regulation of both G1 and G2/M phases of the cell cycle.[1][2] By inhibiting CK2, LY303511 can induce cell cycle arrest, contributing to its antiproliferative effects.[1][2]

Induction of Reactive Oxygen Species (ROS) and Apoptosis

A novel mechanism contributing to the antineoplastic activity of LY303511 is its ability to induce the production of intracellular reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂).[3] This increase in oxidative stress can sensitize cancer cells to apoptosis.[3] In neuroblastoma cells, LY303511-induced H₂O₂ production up-regulates the expression of death receptors DR4 and DR5, amplifying TRAIL-mediated apoptosis.[4] This ROS-mediated mechanism provides a distinct avenue for inducing cancer cell death, independent of classical kinase inhibition pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the antineoplastic effects of LY303511 hydrochloride.

Table 1: In Vitro Cytotoxicity of LY303511

| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |

| A549 | Human Lung Adenocarcinoma | Cell Proliferation Assay | Inhibition of cell number | Dose-dependent inhibition | [1][2] |

| PC-3 | Human Prostate Adenocarcinoma | MTS Assay | Decreased cell survival | Dose-dependent inhibition | [5] |

| CAL 27 | Human Oral Squamous Cell Carcinoma | MTS Assay | Decreased cell survival | Dose-dependent inhibition | [6] |

| SCC-9 | Human Oral Squamous Cell Carcinoma | MTS Assay | Decreased cell survival | Dose-dependent inhibition | [6] |

| SHEP-1 | Human Neuroblastoma | Not specified | Sensitization to TRAIL-induced apoptosis | Significant enhancement of apoptosis | [4] |

Table 2: In Vivo Antitumor Efficacy of LY303511

| Cancer Model | Animal Model | Treatment | Outcome | Citation |

| Human Prostate Adenocarcinoma (PC-3) Xenograft | Athymic Nude Mice | 10 mg/kg/day, intraperitoneal | Significant inhibition of tumor growth | [5] |

| Human Oral Squamous Cell Carcinoma (CAL 27) Xenograft | Zebrafish | Not specified | Inhibition of tumor growth | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by LY303511 and a general workflow for its in vitro evaluation.

Caption: Mechanism of action of LY303511 hydrochloride.

Caption: General workflow for in vitro evaluation of LY303511.

Detailed Experimental Protocols

Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of LY303511 hydrochloride in complete growth medium. Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of LY303511. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest drug concentration.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with LY303511 at the desired concentrations for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

In Vitro Casein Kinase 2 (CK2) Inhibition Assay

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing CK2 enzyme, a specific CK2 peptide substrate, and assay buffer.

-

Inhibitor Addition: Add varying concentrations of LY303511 or a vehicle control to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for sensitive detection).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP using phosphocellulose paper or other methods.

-

Quantification: Quantify the amount of phosphorylated substrate using a scintillation counter (for radioactive assays) or a luminometer/spectrophotometer (for non-radioactive assays).

-

Data Analysis: Calculate the percentage of CK2 inhibition for each LY303511 concentration and determine the IC₅₀ value.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with LY303511 at the desired concentrations.

-

Loading with DCFH-DA: Remove the treatment medium and wash the cells with PBS. Add a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium to each well and incubate for 30-60 minutes at 37°C.

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Calculate the fold increase in ROS production in LY303511-treated cells compared to vehicle-treated control cells.

In Vivo Tumor Xenograft Study (Mouse Model)

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer LY303511 hydrochloride (e.g., 10 mg/kg/day) or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of LY303511.

In Vivo Tumor Xenograft Study (Zebrafish Model)

-

Cell Preparation: Label cancer cells with a fluorescent dye (e.g., DiI or GFP-expression vector).

-

Microinjection: Microinject the fluorescently labeled cancer cells into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.

-

Treatment: Add LY303511 to the embryo medium at various concentrations.

-

Imaging: At specified time points post-injection (e.g., 24, 48, 72 hours), anesthetize the embryos and image the fluorescent tumor cells using a fluorescence microscope.

-

Data Analysis: Quantify the tumor size and/or the number of metastatic foci in the treated versus control groups to assess the effect of LY303511 on tumor growth and metastasis.

Conclusion

LY303511 hydrochloride presents a compelling profile as an antineoplastic agent with a distinct mechanism of action that circumvents direct PI3K inhibition. Its ability to inhibit the mTOR pathway, target casein kinase 2, and induce ROS-mediated apoptosis highlights its potential for treating various cancers, particularly those that have developed resistance to conventional therapies. The data and protocols presented in this technical guide provide a solid foundation for further research and development of LY303511 as a novel cancer therapeutic. Further investigations are warranted to fully elucidate its clinical potential and to identify patient populations that would most benefit from this unique therapeutic agent.

References

The Unraveling of G2/M Cell Cycle Arrest: A Technical Guide to the Effects of LY303511 Hydrochloride

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of LY303511 hydrochloride on the G2/M phase of the cell cycle. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to elucidate the compound's mechanism of action.

Executive Summary

LY303511 hydrochloride, initially characterized as a negative control for the PI3K inhibitor LY294002, has been demonstrated to independently inhibit cell proliferation by inducing a robust G2/M cell cycle arrest. This activity is notably independent of the PI3K pathway and appears to be mediated through a combination of mTOR-independent and non-mTOR-dependent mechanisms. A key molecular target implicated in this process is Casein Kinase 2 (CK2), a serine/threonine kinase with a pivotal role in cell cycle regulation. This document will explore the quantitative effects of LY303511 on cell cycle distribution, outline the experimental protocols to assess these effects, and provide a visual representation of the signaling cascades involved.

Quantitative Analysis of LY303511-Induced G2/M Arrest

The primary effect of LY303511 on cell proliferation is the induction of cell cycle arrest at both the G1 and G2/M phases. The following tables summarize the quantitative data from studies on human lung epithelial adenocarcinoma (A549) cells and primary pulmonary artery smooth muscle (PASM) cells.

Table 1: Effect of LY303511 on Cell Cycle Distribution in A549 Cells

| Treatment (24h) | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| DMSO (Control) | - | 55.1 ± 2.3 | 34.2 ± 1.9 | 10.7 ± 0.8 |

| LY303511 | 10 | 58.3 ± 2.1 | 28.5 ± 1.5 | 13.2 ± 1.1 |

| LY303511 | 30 | 62.1 ± 1.8 | 22.4 ± 1.2 | 15.5 ± 1.3 |

| LY303511 | 100 | 68.5 ± 2.5 | 15.3 ± 1.0 | 16.2 ± 1.4 |

*Data are presented as mean ± S.E.M. *p < 0.05 versus DMSO control.

Table 2: Effect of LY303511 on Cell Cycle Distribution in PASM Cells

| Treatment (24h) | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| DMSO (Control) | - | 60.2 ± 2.8 | 28.9 ± 2.1 | 10.9 ± 1.0 |

| LY303511 | 10 | 65.4 ± 2.5 | 20.1 ± 1.7 | 14.5 ± 1.2 |

| LY303511 | 30 | 69.8 ± 3.1 | 14.7 ± 1.3 | 15.5 ± 1.4* |

*Data are presented as mean ± S.E.M. *p < 0.05 versus DMSO control.

While direct quantitative data on the effect of LY303511 on the protein levels of Cyclin B1 and Cdc2 is not extensively available, studies on other G2/M arresting agents and CK2 inhibitors suggest a likely mechanism of action. It is reported that LY303511 reduces the levels of G2/M-specific cyclins[1]. The inhibition of CK2 is known to disrupt the G2/M transition[2]. This suggests that LY303511 likely leads to a decrease in the protein levels or activity of the Cyclin B1/Cdc2 complex, a key driver of mitotic entry.

Table 3: Inferred Effect of LY303511 on Key G2/M Regulatory Proteins

| Protein | Predicted Effect of LY303511 | Rationale |

| Cyclin B1 | Decrease | LY303511 reduces G2/M-specific cyclins[1]. |

| Cdc2 (CDK1) | Decreased Activity | Inhibition of the Cyclin B1/Cdc2 complex is a hallmark of G2/M arrest. |

| Casein Kinase 2 (CK2) | Inhibition | LY303511 directly inhibits CK2 activity[3]. |

| Cdc25C | Inhibition (Indirect) | CK2 can phosphorylate and regulate Cdc25C, a key activator of the Cyclin B1/Cdc2 complex. |

Experimental Protocols

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for assessing the distribution of cells in different phases of the cell cycle based on their DNA content.[4][5][6]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of LY303511 hydrochloride or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

Cell Harvest: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

-

Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of G2/M Regulatory Proteins

This protocol is used to determine the relative protein levels of key cell cycle regulators such as Cyclin B1 and Cdc2.

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Following treatment with LY303511, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Use densitometry software to quantify the band intensities. Normalize the intensity of the target protein to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for LY303511-induced G2/M arrest and a typical experimental workflow for its investigation.

Caption: Proposed signaling pathway of LY303511-induced G2/M arrest.

Caption: General experimental workflow for studying LY303511 effects.

Conclusion

LY303511 hydrochloride effectively induces G2/M cell cycle arrest in a dose-dependent manner in various cell lines. The mechanism of action is distinct from its structural analog LY294002, being independent of PI3K inhibition. Evidence points towards the involvement of mTOR-independent pathways, with Casein Kinase 2 emerging as a key druggable target. The inhibition of CK2 by LY303511 likely disrupts the normal G2/M transition by interfering with the activation of the Cyclin B1/Cdc2 complex, a critical regulator of mitosis. This technical guide provides a foundational understanding of LY303511's effect on cell cycle progression, offering valuable insights for researchers in oncology and drug discovery. Further investigation into the precise downstream targets of the LY303511-CK2 axis will be crucial for the full elucidation of its antiproliferative effects.

References

- 1. researchgate.net [researchgate.net]

- 2. The G2/M checkpoint phosphatase cdc25C is located within centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Cdc25C by ERK-MAP kinases during the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences and Applications of LY294002 and its Structural Analog, LY303511

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of LY294002, a widely utilized phosphoinositide 3-kinase (PI3K) inhibitor, and its structural analog, LY303511. While structurally similar, these compounds exhibit distinct pharmacological profiles that are critical for the correct design and interpretation of cellular and molecular studies. This document details their mechanisms of action, quantitative inhibitory data, and the experimental protocols necessary for their evaluation.

Introduction and Structural Overview

LY294002 is a synthetic, cell-permeable morpholine (B109124) derivative of quercetin (B1663063) that acts as a potent, reversible, and ATP-competitive inhibitor of all Class I PI3K isoforms.[1][2][3] It is extensively used in research to probe the function of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4]

LY303511 is a close structural analog of LY294002, differing by a single atom substitution in the core structure (a piperazinyl group instead of a morpholinyl group).[5][6] It was developed and is frequently employed as a negative control in experiments involving LY294002 because it does not inhibit PI3K activity.[5][7][8][9] However, it is crucial to recognize that LY303511 is not a biologically inert compound and possesses its own distinct pharmacological activities.[6][10][11]

| Property | LY294002 | LY303511 |

| Chemical Name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | 8-Phenyl-2-(1-piperazinyl)-4H-1-benzopyran-4-one |

| Molecular Formula | C₁₉H₁₇NO₃ | C₁₉H₁₈N₂O₂ |

| Molecular Weight | 307.34 g/mol [1] | 306.36 g/mol [12] |

| CAS Number | 154447-36-6 | 154447-38-8[12] |

Comparative Mechanism of Action

The primary distinction between the two molecules lies in their effect on the PI3K enzyme. LY294002 directly inhibits PI3K, while LY303511 does not.[9][13] However, both compounds share PI3K-independent effects.

LY294002: A Pan-PI3K Inhibitor with Off-Target Effects

LY294002 functions by competing with ATP for the binding site on the p110 catalytic subunit of PI3K.[2] This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of downstream effectors like Akt.[5] While effective, LY294002 is not entirely specific to PI3K and has been shown to inhibit other kinases, including mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2).[1][14] More recently, it has also been identified as an inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain proteins (BRD2, BRD3, BRD4).[6][15]

LY303511: The PI3K-Inactive Analog with Unique Targets

LY303511 is invaluable as a tool to differentiate PI3K-dependent effects from off-target effects of LY294002. It does not inhibit PI3K-dependent Akt phosphorylation.[11][13] However, LY303511 retains inhibitory activity against several of LY294002's other targets. It has been shown to inhibit mTOR-dependent phosphorylation of S6K, block the activity of CK2, and inhibit the BET bromodomain proteins BRD2, BRD3, and BRD4.[6][8][11][13]

A Shared, PI3K-Independent Mechanism: H₂O₂ Production

A critical finding is that both LY294002 and LY303511 can sensitize tumor cells to apoptosis by inducing the production of intracellular hydrogen peroxide (H₂O₂).[5][16] This effect is independent of PI3K inhibition, as demonstrated by the activity of LY303511 and the inability of another structurally different PI3K inhibitor, wortmannin, to induce H₂O₂.[5][16] This shared mechanism underscores the importance of using the correct controls to attribute an observed phenotype specifically to PI3K inhibition.

Quantitative Data for In Vitro Activity

The following tables summarize the inhibitory concentrations (IC₅₀) for both compounds against various targets. Note the potent inhibition of PI3K isoforms by LY294002, a characteristic completely lacking in LY303511.

Table 1: Inhibitory Activity of LY294002

| Target | IC₅₀ | Comments |

|---|---|---|

| PI3Kα | 0.50 µM[1] | Potent inhibitor of Class I PI3Ks. |

| PI3Kβ | 0.97 µM[1] | |

| PI3Kδ | 0.57 µM[1] | |

| PI3K (general) | 1.40 µM[17] | Reversible inhibitor. |

| CK2 | 98 nM[1] | Potent off-target inhibition. |

| mTOR | Yes (concentration dependent) | Inhibits PI3K-related kinases.[1] |

| DNA-PK | Yes (concentration dependent) | Inhibits PI3K-related kinases.[1] |

| Pim-1 Kinase | Yes (concentration dependent) | Off-target protein kinase inhibition.[1] |

| BET Bromodomains | Yes (µM range) | Inhibits BRD2, BRD3, BRD4.[6] |

Table 2: Inhibitory Activity and Biological Effects of LY303511

| Target / Effect | IC₅₀ / Observation | Comments |

|---|---|---|

| PI3K | No inhibitory activity | Key feature for its use as a negative control.[5][9] |

| mTOR | Yes, inhibits S6K phosphorylation | PI3K-independent mTOR pathway inhibition.[11][13] |

| CK2 | Yes, inhibits activity | Retains a key off-target effect of LY294002.[10][11] |

| BET Bromodomains | Yes, inhibits BRD2, BRD3, BRD4 | Retains a key off-target effect of LY294002.[6][8] |

| Voltage-gated K⁺ (Kv) channels | 64.6 µM[8] | Demonstrates distinct ion channel activity. |

| Cell Proliferation | Antiproliferative | Induces G₂/M cell cycle arrest.[7][13] |

| Intracellular H₂O₂ | Induces production | Shared PI3K-independent mechanism with LY294002.[5][16] |

Key Experimental Protocols

Accurate characterization of these compounds requires robust and well-controlled experimental procedures. Below are detailed methodologies for key assays.

Biochemical PI3K Inhibition Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of purified PI3K to determine the biochemical IC₅₀ of an inhibitor.

Methodology:

-

Reaction Setup: In a 384-well plate, perform serial dilutions of the test compound (LY294002 or LY303511) in DMSO, then add to the appropriate wells.

-

Enzyme and Substrate Addition: Add the purified PI3K isoform enzyme and the lipid substrate (e.g., PIP2) to each well.

-

Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP (e.g., 10-100 µM).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and Detection: Add a detection reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add a kinase detection reagent to convert the generated ADP to ATP, which drives a luciferase reaction.

-

Measurement: Measure the luminescence signal using a microplate reader. The signal is directly proportional to PI3K activity.

-

Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cellular PI3K Pathway Inhibition (Western Blot for p-Akt)

This method assesses the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of the downstream target, Akt.

Methodology:

-

Cell Culture: Plate cells (e.g., LNCaP, A549) and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 4-18 hours.

-

Inhibitor Pre-treatment: Treat cells with various concentrations of LY294002 or LY303511 for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., IGF-1, EGF) for 15-30 minutes. Include an unstimulated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.

Measurement of Intracellular H₂O₂ (DCFH-DA Assay)

This assay quantifies the generation of intracellular reactive oxygen species (ROS), such as H₂O₂, using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Methodology:

-

Cell Treatment: Culture cells (e.g., LNCaP) and treat with LY294002, LY303511, or a vehicle control for a specified time (e.g., 1 hour).

-

Probe Loading: After treatment, wash the cells and incubate them with 5 µM DCFH-DA in serum-free media for 15-30 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Data Acquisition: Harvest the cells (e.g., by trypsinization), wash, and resuspend in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer (typically with a 488 nm excitation laser and a 525/50 nm emission filter).

-

Data Analysis: Quantify the geometric mean fluorescence intensity (MFI) for each treatment condition. An increase in MFI relative to the vehicle control indicates an increase in intracellular ROS.

Conclusion and Best Practices

The comparison between LY294002 and LY303511 highlights a critical principle in pharmacological research: the necessity of appropriate controls.

-

LY294002 remains a valuable tool for inhibiting the PI3K pathway, but researchers must be aware of its off-target effects on mTOR, CK2, and BET bromodomains.[1][6][14]

-

LY303511 serves as an essential negative control to confirm that an observed cellular response is indeed due to PI3K inhibition.[5][9]

-

Crucially, researchers must recognize that LY303511 is not inert . It possesses its own biological activities that are shared with LY294002 (e.g., H₂O₂ production, CK2/BET inhibition) and some that are unique.[5][6][8][11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LY303511 displays antiproliferation potential against oral cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tocris.com [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LY294002 - Wikipedia [en.wikipedia.org]

- 16. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LY294002 | Cell Signaling Technology [cellsignal.com]

In-Depth Technical Guide: LY303511 Hydrochloride's TRAIL Sensitizing Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1] However, the therapeutic efficacy of TRAIL is often limited by the development of resistance in many tumor types.[2][3] Consequently, there is a significant interest in identifying and characterizing compounds that can sensitize resistant cancer cells to TRAIL-induced apoptosis.[2][3][4]

LY303511 hydrochloride, a small molecule compound, has emerged as a potent sensitizer (B1316253) of tumor cells to TRAIL-induced apoptosis.[2][3][4] Notably, its mechanism of action is independent of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a common target for cancer therapeutics.[2][3] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols related to the TRAIL-sensitizing activity of LY303511 hydrochloride.

Core Mechanism of Action

LY303511 hydrochloride enhances TRAIL-induced apoptosis through a multi-faceted mechanism that primarily involves the generation of reactive oxygen species (ROS) and the modulation of key components of the extrinsic and intrinsic apoptotic pathways. Pre-incubation of cancer cells with LY303511 hydrochloride leads to a significant amplification of the TRAIL signaling cascade.[2][3]

The core mechanisms include:

-

Downregulation of cFLIP(S): LY303511 hydrochloride reduces the levels of the short form of cellular FLICE-inhibitory protein (cFLIP), a key inhibitor of caspase-8 activation at the Death-Inducing Signaling Complex (DISC).[2]

-

Enhanced DR5 Oligomerization and DISC Assembly: The compound facilitates the oligomerization of Death Receptor 5 (DR5), a receptor for TRAIL, which in turn promotes the assembly of the DISC.[2][5]

-

Mitochondrial Permeabilization: LY303511 hydrochloride promotes the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[2]

-

Caspase Activation Cascade: The aforementioned events culminate in the robust activation of initiator caspases (caspase-8, -9, and -2) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and the execution of apoptosis.[2][3]

-

ROS-Mediated Upregulation of Death Receptors: In some cell types, such as neuroblastoma cells, LY303511-induced intracellular hydrogen peroxide (H2O2) activates mitogen-activated protein kinases (MAPKs), specifically JNK and ERK. This activation leads to the upregulation of TRAIL receptors DR4 and DR5 on the cell surface, further amplifying the apoptotic signal.[3]

Data Presentation